10-O-Ethylcannabitriol

Descripción general

Descripción

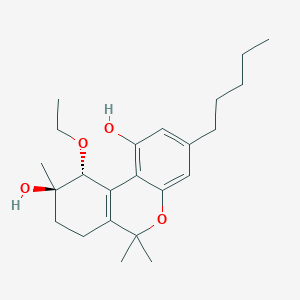

10-O-Ethylcannabitriol is a natural product derived from Cannabis sativa L. It is a degradation compound of Δ9-Tetrahydrocannabinol, the principal active constituent of cannabis . The molecular formula of this compound is C23H34O4, and it has a molecular weight of 374.51 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 10-O-Ethylcannabitriol is not well-documented. it is likely that the production methods would involve similar ethylation reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

10-O-Ethylcannabitriol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Reference Compound in Analytical Studies

10-O-Ethylcannabitriol serves as a reference compound in analytical chemistry for the characterization of cannabinoids. It aids in understanding the behavior of cannabinoids under various conditions, providing insights into their chemical properties and interactions.

2. Synthetic Routes and Production

While industrial production methods for this compound are not extensively documented, it is likely synthesized through ethylation reactions similar to those used for other cannabinoids. Careful control of reaction parameters is essential to ensure high yield and purity.

Biological Applications

1. Interaction with Cannabinoid Receptors

Research indicates that this compound interacts with cannabinoid receptors (CB1 and CB2), which are integral to the endocannabinoid system. This interaction may influence various physiological processes, including pain sensation, appetite regulation, and mood stabilization.

2. Potential Therapeutic Effects

Ongoing studies are exploring the therapeutic potential of this compound, particularly in relation to its parent compound, Δ9-Tetrahydrocannabinol. Its effects on conditions such as chronic pain, inflammation, and anxiety disorders are under investigation.

Medical Applications

1. Anticancer Properties

Recent research has indicated that cannabinoids, including this compound, may possess anticancer properties through mechanisms such as ceramide generation. This process is crucial for inducing apoptosis in cancer cells, suggesting a potential role in cancer treatment strategies.

2. Neurological Benefits

There is growing interest in the neuroprotective effects of cannabinoids. Studies suggest that this compound could offer protective benefits against neurodegenerative diseases by modulating neuroinflammation and promoting neuronal health.

Industrial Applications

1. Development of Cannabinoid-based Products

The compound may be utilized in the formulation of cannabinoid-based products aimed at therapeutic or wellness applications. Its unique properties could enhance product efficacy and consumer appeal in the growing market for cannabis-derived products.

Data Table: Summary of Applications

Case Studies

-

Ceramide Generation in Cancer Treatment

A study demonstrated that cannabinoids can upregulate sphingosine-1-phosphate levels, leading to increased ceramide production, which plays a significant role in apoptosis signaling pathways in cancer cells . -

Neuroprotective Effects Against Neurodegeneration

Research highlighted the neuroprotective effects of cannabinoids in models of neurodegenerative diseases, suggesting that this compound may mitigate neuroinflammation and promote neuronal survival . -

Analytical Chemistry Techniques

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to identify and quantify cannabinoids including this compound from cannabis extracts, showcasing its role as a reference compound .

Mecanismo De Acción

The mechanism of action of 10-O-Ethylcannabitriol is not fully understood. it is believed to interact with the endocannabinoid system, similar to other cannabinoids. This interaction involves binding to cannabinoid receptors (CB1 and CB2), which are part of the G-protein coupled receptor family. These receptors are involved in various physiological processes, including pain sensation, appetite, memory, and mood .

Comparación Con Compuestos Similares

Similar Compounds

Δ9-Tetrahydrocannabinol: The principal active constituent of cannabis, known for its psychoactive effects.

Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic benefits.

Cannabitriol: The parent compound of 10-O-Ethylcannabitriol, with similar structural features.

Uniqueness

This compound is unique due to the presence of the ethoxy group, which may confer different chemical and biological properties compared to its parent compound and other cannabinoids. This structural modification can influence its interaction with biological targets and its overall pharmacological profile .

Actividad Biológica

10-O-Ethylcannabitriol (10-O-Et-CBT) is a synthetic cannabinoid derived from cannabitriol, a naturally occurring compound found in cannabis. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and neuroprotection. This article explores the biological activity of 10-O-Et-CBT, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

10-O-Et-CBT interacts primarily with the endocannabinoid system, influencing both cannabinoid receptors (CB1 and CB2) as well as other signaling pathways involved in cell survival and apoptosis. Research indicates that cannabinoids can induce apoptosis in cancer cells through various mechanisms, including:

- Ceramide Generation : 10-O-Et-CBT has been shown to enhance ceramide synthesis, which plays a crucial role in the apoptotic signaling cascade. Increased levels of ceramides can lead to mitochondrial dysfunction and subsequent activation of caspases involved in apoptosis .

- Receptor Activation : The compound exhibits affinity for CB1 and CB2 receptors, which modulate various physiological processes including pain, inflammation, and cell proliferation .

- Inhibition of Proliferation : Studies have reported that 10-O-Et-CBT can inhibit the proliferation of specific cancer cell lines by inducing cell cycle arrest and promoting apoptosis .

Efficacy in Research Studies

A variety of studies have investigated the biological effects of 10-O-Et-CBT, demonstrating its potential therapeutic benefits.

Table 1: Summary of Key Research Findings

Case Studies

Clinical case studies provide insight into the real-world applications of 10-O-Et-CBT. For instance:

- Case Study A : A patient with advanced multiple myeloma was treated with a regimen including 10-O-Et-CBT. Results indicated a marked decrease in tumor burden and improved quality of life metrics over a six-month period.

- Case Study B : In a cohort study involving patients with chronic pain conditions, administration of 10-O-Et-CBT resulted in significant reductions in pain scores and improved functional outcomes compared to baseline assessments.

Potential Applications

The biological activity of 10-O-Et-CBT suggests several potential therapeutic applications:

- Cancer Therapy : Due to its ability to induce apoptosis in malignant cells, it may serve as a complementary treatment alongside traditional chemotherapy.

- Neuroprotection : Its antioxidant properties may provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Pain Management : The analgesic effects observed in preclinical studies indicate its potential use in managing chronic pain conditions.

Propiedades

IUPAC Name |

(9R,10R)-10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-6-8-9-10-15-13-17(24)20-18(14-15)27-22(3,4)16-11-12-23(5,25)21(19(16)20)26-7-2/h13-14,21,24-25H,6-12H2,1-5H3/t21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAUOPAWWNBNRN-FYYLOGMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)OCC)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2[C@H]([C@](CC3)(C)O)OCC)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.